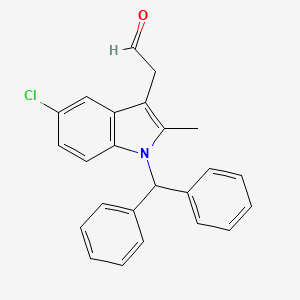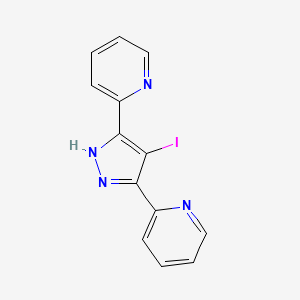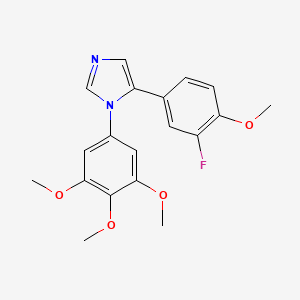
CID 78069118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069118” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound involves multiple synthetic routes. One common method includes the use of specific starting materials that undergo a series of chemical reactions. For instance, the synthesis might involve a Friedel-Craft reaction, amidation, reduction, and protection reactions to obtain the target product . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves stringent quality control measures to maintain consistency and efficiency. The use of advanced technologies, such as high-performance liquid chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
The compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Industrially, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it might interact with enzymes or receptors, modulating their activity and leading to physiological changes. The exact mechanism involves binding to active sites, altering conformations, and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with analogous structures or functional groups. Examples might be other derivatives of the same chemical family or compounds with similar pharmacological profiles.
Uniqueness: What sets this compound apart is its unique combination of structural features and reactivity. Its specific arrangement of atoms and functional groups confers distinct properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C16H27BSi |
|---|---|
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/C16H27BSi/c1-6-10-12-15(11-7-2)16(18-5)17(13-8-3)14-9-4/h7-9H,2-4,6,10-14H2,1,5H3 |
InChI Key |
PPISRJYNXXZNRE-UHFFFAOYSA-N |
Canonical SMILES |
B(CC=C)(CC=C)C(=C(CCCC)CC=C)[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)








